N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide
Description
N-[2-(Oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide is a synthetic organic compound featuring a phenylbutanamide core substituted with a 2-(oxan-4-ylsulfanyl)ethyl group. The molecule combines a lipophilic 2-phenylbutanamide moiety with a polar tetrahydropyran (oxane) ring linked via a sulfanyl-ethyl chain.
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S/c1-2-16(14-6-4-3-5-7-14)17(19)18-10-13-21-15-8-11-20-12-9-15/h3-7,15-16H,2,8-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAKXNWNGUGKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCSC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide typically involves a multi-step processThe final step involves the coupling of the oxane-sulfanyl intermediate with 2-phenylbutanamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxane ring or the phenylbutanamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The sulfanyl group and the phenylbutanamide moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below highlights key structural differences and similarities between N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide and selected analogs:

Key Observations :
- The phenylbutanamide core is conserved in 2-Phenylbutanamide (3ka) and N-(4-phenylbutan-2-yl)-3-oxobutanamide , but the latter introduces a ketone group, enhancing polarity.
- The oxane ring in the target compound distinguishes it from sulfonamide-based analogs like 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide and H-89 , which prioritize sulfonamide or isoquinoline groups for enzyme inhibition.
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylbutanamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its ability to inhibit the growth of various microbial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism involves interaction with specific molecular targets, which may disrupt microbial cell functions.
Anticancer Activity
The compound has also shown promise as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells through modulation of key signaling pathways. The presence of the oxazole ring and phenyl group is crucial for its binding to target proteins involved in cancer cell proliferation and survival.
The mechanisms underlying the biological activity of this compound include:
- Target Interaction : The compound interacts with specific proteins or enzymes, modulating their activity.
- Apoptosis Induction : It can trigger programmed cell death in cancer cells, which is vital for therapeutic efficacy.
- Inhibition of Microbial Growth : By disrupting essential cellular processes in microbes, it effectively inhibits their proliferation.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various microbial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Mechanism | Interacts with proteins, modulating their function |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, it was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at micromolar concentrations. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines. The results showed a dose-dependent increase in apoptosis markers when treated with this compound, suggesting its utility in breast cancer therapy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the oxane and phenyl groups can enhance biological activity. For instance, substituting different functional groups may improve binding affinity to target proteins or increase selectivity against cancer cells .
Toxicity and Safety Profile
Preliminary assessments suggest that this compound exhibits a favorable safety profile at therapeutic doses. However, further toxicological studies are necessary to fully understand its safety in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

